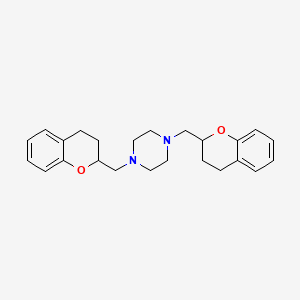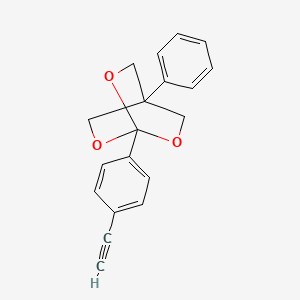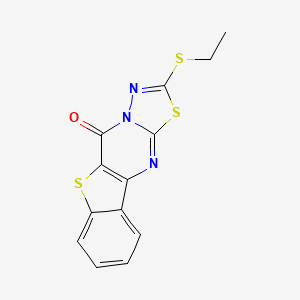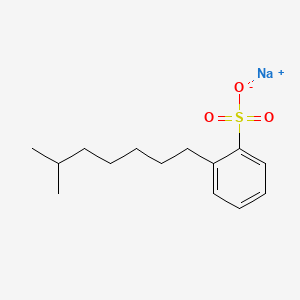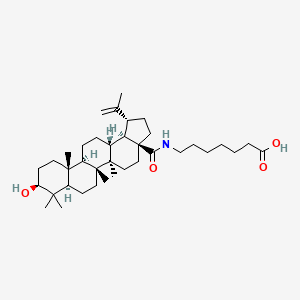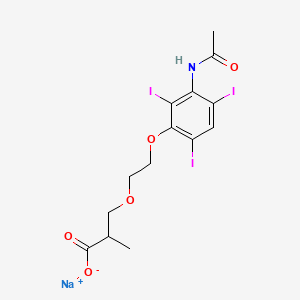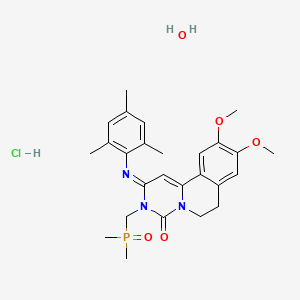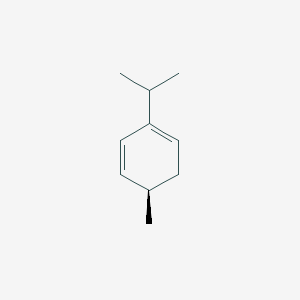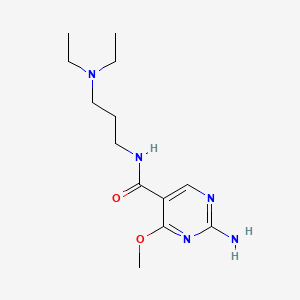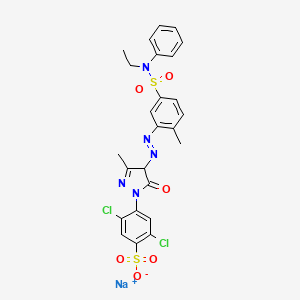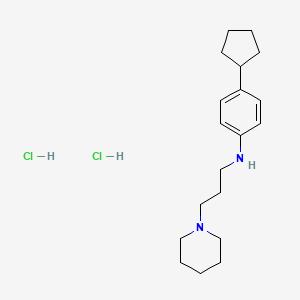
4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopentyl and aniline groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of diamine derivatives with sulfonium salts to form the piperidine ring.
Ugi reaction: A multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring and form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to achieve efficient production .
化学反应分析
Types of Reactions
4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Substitution conditions: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Cyclopentyl derivatives: Compounds containing cyclopentyl groups, which may have similar chemical properties.
Aniline derivatives: Compounds with aniline moieties, which may exhibit similar reactivity.
Uniqueness
4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
85603-17-4 |
|---|---|
分子式 |
C19H32Cl2N2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-cyclopentyl-N-(3-piperidin-1-ylpropyl)aniline;dihydrochloride |
InChI |
InChI=1S/C19H30N2.2ClH/c1-4-14-21(15-5-1)16-6-13-20-19-11-9-18(10-12-19)17-7-2-3-8-17;;/h9-12,17,20H,1-8,13-16H2;2*1H |
InChI 键 |
JZRLCQZQAVXONW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCNC2=CC=C(C=C2)C3CCCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


